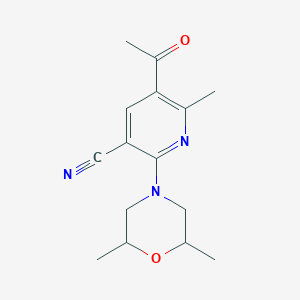
5-アセチル-2-(2,6-ジメチルモルホリノ)-6-メチルニコチノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an acetyl group, a morpholino group, and a nitrile group attached to a nicotinonitrile core
科学的研究の応用
5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
準備方法
The synthesis of 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The initial step involves the synthesis of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction, where a dimethylmorpholine derivative reacts with the nicotinonitrile core.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols, forming amides or esters, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
作用機序
The mechanism of action of 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions.
類似化合物との比較
Similar compounds to 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile include other nicotinonitrile derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- 5-Acetyl-4-aminopyrimidines
- 5-Acetyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione
- Pyrido[2,3-d]pyrimidin-5-one derivatives
生物活性
5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile (CAS: 306979-96-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molar Mass | 273.33 g/mol |
| Density | 1.18 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 487.7 ± 45.0 °C (predicted) |
| pKa | 0.72 ± 0.34 (predicted) |
The biological activity of 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, the compound exhibits significant affinity for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and are implicated in numerous neurological disorders.
Key Mechanisms:
- Nicotinic Receptor Modulation : The compound acts as a partial agonist at nAChRs, influencing neurotransmitter release and neuronal excitability.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cellular models.
In Vitro Studies
Research has demonstrated that 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile exhibits cytoprotective effects in neuronal cell lines under oxidative stress conditions. The compound was shown to enhance cell viability and reduce apoptosis markers when exposed to reactive oxygen species (ROS).
In Vivo Studies
Animal model studies have indicated that administration of the compound can lead to improvements in cognitive function and memory retention. These effects are likely mediated through its action on cholinergic pathways.
Case Studies
- Neuroprotective Effects : A study conducted on rats demonstrated that the administration of this compound resulted in a significant reduction in neurodegeneration markers following induced oxidative stress. Behavioral tests indicated improved memory performance compared to control groups.
- Anti-inflammatory Properties : Another study highlighted its potential in reducing inflammation in models of neuroinflammation, suggesting a role in managing conditions such as Alzheimer's disease.
特性
IUPAC Name |
5-acetyl-2-(2,6-dimethylmorpholin-4-yl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-7-18(8-10(2)20-9)15-13(6-16)5-14(12(4)19)11(3)17-15/h5,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNPUBDUCLMYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C=C2C#N)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














